4-fluoro-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-methylbenzene-1-sulfonamide
Description
The compound 4-fluoro-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-methylbenzene-1-sulfonamide features a fused heterocyclic core of [1,2,4]triazolo[3,2-b][1,3]thiazole, substituted at the 2-position with a 2-fluorophenyl group. At the 6-position, an ethyl linker connects the core to a sulfonamide group, which is further substituted with a 2-methyl-4-fluorophenyl moiety.
Properties
IUPAC Name |
4-fluoro-N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N4O2S2/c1-12-10-13(20)6-7-17(12)29(26,27)22-9-8-14-11-28-19-23-18(24-25(14)19)15-4-2-3-5-16(15)21/h2-7,10-11,22H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRRJGZDOCPGAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole and thiazole intermediates, followed by their coupling with the sulfonamide moiety. Common reagents used in these reactions include fluorinated aromatic compounds, triazole precursors, and sulfonyl chlorides. The reaction conditions often require the use of catalysts, controlled temperatures, and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The fluorine atoms and other substituents can be replaced with different groups to create derivatives with varied properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
4-fluoro-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be employed in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: The compound has potential as a pharmaceutical agent due to its unique structure and biological activity. It may be explored for its therapeutic effects in treating various diseases.
Industry: The compound’s properties make it suitable for use in materials science, such as developing new polymers or coatings with specific characteristics.
Mechanism of Action
The mechanism of action of 4-fluoro-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The presence of fluorine atoms and the triazole-thiazole core can enhance its binding affinity and selectivity, leading to potent biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Triazole/Thiazole Cores
Key Structural Differences and Implications
Fluorine Substitution Patterns: The target compound’s 2-fluorophenyl group contrasts with the 4-fluorophenyl in and 2,4-difluorophenyl in . Fluorine at the 2-position (target) may enhance lipophilicity and π-stacking compared to 4-position analogues.
Linker and Functional Groups: The ethyl-sulfonamide linker in the target compound differs from ethanediamide in and sulfanyl-acetamide in . Sulfonamide’s strong hydrogen-bonding capacity may improve protein interaction compared to amides.
Heterocyclic Core :
- The triazolothiazole core (target) offers greater rigidity and π-conjugation than simpler triazoles (e.g., ), possibly enhancing binding specificity.
Pharmacological and Physicochemical Properties
Biological Activity
The compound 4-fluoro-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-methylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C21H17F2N7O2S
- IUPAC Name : this compound
Pharmacological Profile
The biological activity of this compound is primarily attributed to its structural components, particularly the triazole and thiazole rings. These moieties are known for their diverse pharmacological properties.
Antimicrobial Activity
Research indicates that compounds containing triazole and thiazole structures exhibit significant antimicrobial activity. For instance:
- Triazole derivatives have been shown to possess antifungal and antibacterial properties. A review highlighted the effectiveness of various triazole compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 1 to 8 µg/mL .
- The specific compound under discussion may also exhibit similar antimicrobial efficacy due to its structural similarities with known active triazole derivatives.
Anticancer Activity
The potential anticancer properties of sulfonamide derivatives have been explored in several studies. The incorporation of the triazole and thiazole rings into the sulfonamide framework may enhance its ability to inhibit cancer cell proliferation.
- A study on related compounds demonstrated that triazole-fused structures exhibited potent activity against various cancer cell lines . The mechanisms often involve the inhibition of key enzymes involved in cell cycle regulation.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The sulfonamide group is known to inhibit enzymes such as carbonic anhydrase and dihydropteroate synthase, which are crucial in bacterial folate synthesis.
- Molecular Interactions : The presence of fluorine atoms may enhance lipophilicity and improve binding affinity to target proteins or enzymes involved in disease pathways .
Case Studies and Research Findings
Several studies have investigated the biological activities of similar compounds:
- Antibacterial Studies : A series of triazole derivatives were tested against drug-resistant strains of bacteria. Compounds with fluorinated phenyl groups showed enhanced antibacterial activity compared to their non-fluorinated counterparts .
- Antifungal Efficacy : Research demonstrated that certain triazole derivatives exhibited potent antifungal activity against Candida albicans with MIC values significantly lower than standard antifungal agents like fluconazole .
- In Vivo Studies : Animal models have been used to evaluate the efficacy of related compounds in inhibiting tumor growth. Results indicated a dose-dependent response in tumor suppression .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
